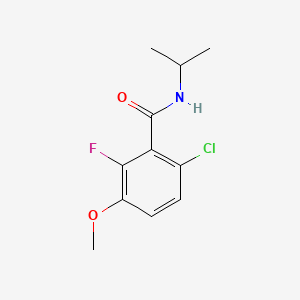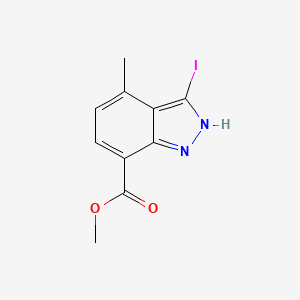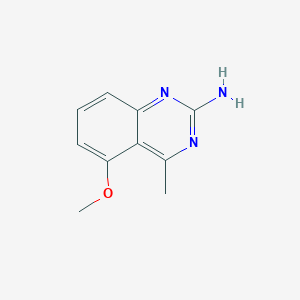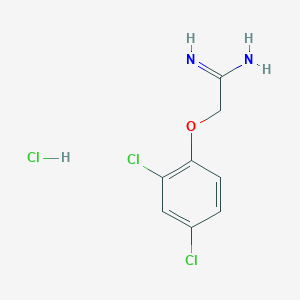
2-(2,4-Dichlorophenoxy)acetaMidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)acetamidine hydrochloride is a chemical compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to an acetamidine moiety. This compound is primarily used in agricultural applications as a herbicide to control broadleaf weeds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)acetamidine hydrochloride typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with an appropriate amidine source, such as ammonium chloride or a similar reagent, under controlled conditions to yield 2-(2,4-Dichlorophenoxy)acetamidine. The final product is obtained by converting the free base to its hydrochloride salt using hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,4-Dichlorophenoxy)acetamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its herbicidal properties.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified herbicidal activity.
Substitution: Substituted derivatives with potential variations in biological activity.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenoxy)acetamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to plant physiology and herbicide resistance.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenoxy)acetamidine hydrochloride involves its absorption by plant tissues, where it mimics the action of natural plant hormones known as auxins. This leads to uncontrolled growth and eventual death of susceptible plants. The compound targets specific molecular pathways involved in cell division and elongation, disrupting normal plant growth processes .
Comparación Con Compuestos Similares
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but different functional groups.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with additional chlorine atoms.
Mecoprop: A phenoxy herbicide with a similar mode of action but different substituents.
Uniqueness: 2-(2,4-Dichlorophenoxy)acetamidine hydrochloride is unique due to its specific amidine functional group, which imparts distinct chemical and biological properties. This makes it particularly effective in certain herbicidal applications and provides a basis for further chemical modifications to enhance its activity .
Propiedades
Fórmula molecular |
C8H9Cl3N2O |
|---|---|
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C8H8Cl2N2O.ClH/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
Clave InChI |
SKWJXDAJOCJQIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


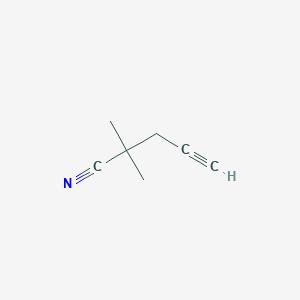
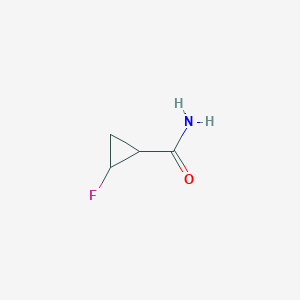
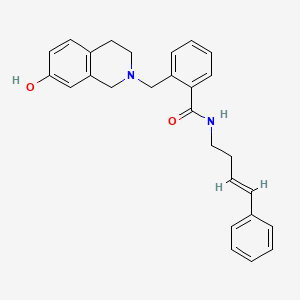


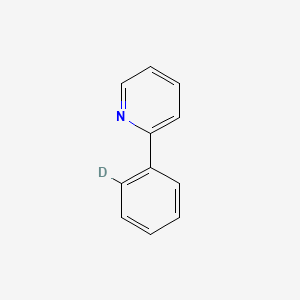
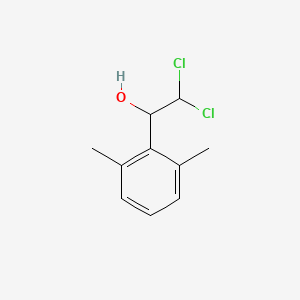
![(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)
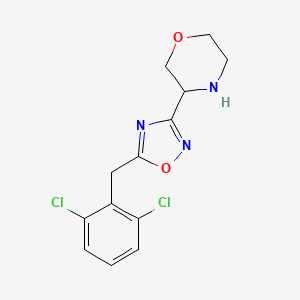
![2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B14033373.png)
